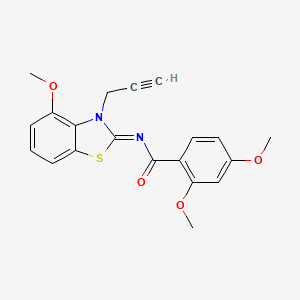

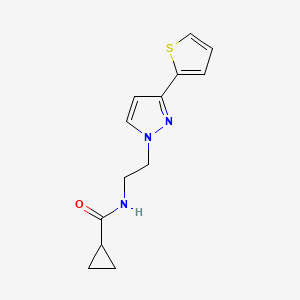

![molecular formula C21H19N3 B2494714 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole CAS No. 685107-99-7](/img/structure/B2494714.png)

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives involves cyclocondensation reactions, where 2-aminobenzimidazole reacts with benzoylacetone derivatives under specific conditions to yield these compounds. For example, Ahmed et al. (1993) synthesized pyrimido[1,2-a]benzimidazole derivatives through cyclocondensation of 2-aminobenzimidazole with benzsubstituted benzoylacetone by fusion at 150-170 degrees C for 5 h. Similarly, Shaaban (2008) synthesized novel pyrazolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazole, and other derivatives incorporating phenylsulfonyl moiety by reacting phenylsulfonylacetonitrile with various amines (Ahmed, E. Ahmed, Omar, & El-Gendy, 1993); (Shaaban, 2008).

Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazole derivatives has been characterized by spectroscopic techniques and X-ray crystallography. Bakri et al. (2018) synthesized and characterized a 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate derivative, demonstrating the planarity of the tricyclic core and its stacking interactions through π-stacking and hydrogen bonds (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrimido[1,2-a]benzimidazole derivatives encompasses various reactions, including cyclocondensation and quaternization. Ahmed et al. (1993) detailed the formation of quaternary salts from pyrimido[1,2-a]benzimidazole compounds, which were then isolated as perchlorate salts (Ahmed, E. Ahmed, Omar, & El-Gendy, 1993).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

- The compound has been investigated as a precursor in the synthesis of novel derivatives, such as pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives. These derivatives have shown promising antibacterial and antifungal activities in vitro, indicating their potential utility in developing new antimicrobial agents (Farag et al., 2007); (Shaaban, 2008).

Heterocyclic Synthesis

- It has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing its versatility as a building block for constructing complex heterocyclic systems. This research demonstrates its application in accelerating the synthesis process while also exploring its potential for creating diverse heterocyclic compounds with significant biological activities (Darweesh et al., 2016).

Antiproliferative Activity

- Derivatives of the compound have been evaluated for their antiproliferative activity in vitro against neoplastic and normal cell lines. Some derivatives demonstrated significant activity, suggesting the potential of these compounds in anticancer drug development. This application underscores the compound's role in medicinal chemistry as a precursor for synthesizing new entities with potential therapeutic benefits against cancer (Nowicka et al., 2014).

Photophysical and Computational Investigation

- The compound has been the subject of photophysical behavior studies and computational investigations, leading to the synthesis of novel macromolecules with potential applications in materials science. These studies highlight its utility in understanding the structure-activity relationships and designing compounds with specific photophysical properties (Saleh et al., 2016).

Future Directions

The future directions in the research of pyrimido[1,2-a]benzimidazoles could involve the exploration of their diverse pharmacological activities . The development of drugs based on these compounds could greatly benefit in the treatment of various diseases . Further studies are needed to fully understand their potential therapeutic applications.

properties

IUPAC Name |

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFAKDVJWAVMLB-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

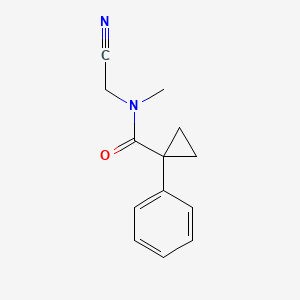

![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)

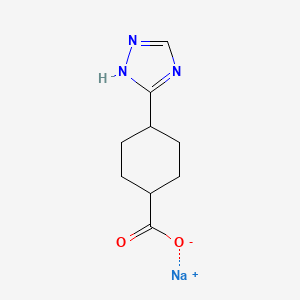

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

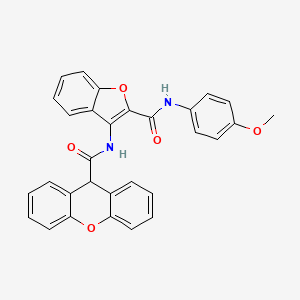

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)